molecular formula C29H30BrN5O5 B4376475 2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE

2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE

Cat. No.: B4376475
M. Wt: 608.5 g/mol
InChI Key: ZUEUMNFVVPMPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an adamantyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the adamantyl group: This step involves the alkylation of the pyrazole ring with an adamantyl halide in the presence of a base.

    Bromination and nitration:

    Acetylation: The acetyl group is introduced through the reaction of the intermediate with acetic anhydride.

    Coupling with the phenol moiety: The final step involves the coupling of the acetylated intermediate with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving the pyrazole ring or phenol moiety.

    Medicine: Potential use as a drug candidate due to its unique structure and potential biological activity.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pyrazole ring and phenol moiety may play key roles in these interactions, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-adamantyl]acetyl}-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
  • 2-[1-{[3-(4-bromo-3-amino-1H-pyrazol-1-yl)-1-adamantyl]acetyl}-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Uniqueness

The uniqueness of 2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the adamantyl group, in particular, may enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(4-bromo-3-nitropyrazol-1-yl)-1-adamantyl]-1-[3-(2-hydroxyphenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30BrN5O5/c1-17-6-7-25(40-17)22-9-23(20-4-2-3-5-24(20)36)34(31-22)26(37)14-28-10-18-8-19(11-28)13-29(12-18,16-28)33-15-21(30)27(32-33)35(38)39/h2-7,15,18-19,23,36H,8-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEUMNFVVPMPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CC45CC6CC(C4)CC(C6)(C5)N7C=C(C(=N7)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 3
2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 4
2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
Reactant of Route 6
2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.